molecular formula C16H15NO4 B3003711 dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate CAS No. 132288-27-8

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate

Cat. No.: B3003711
CAS No.: 132288-27-8
M. Wt: 285.299
InChI Key: IQKJQTKYVHLFCX-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate is a bicyclic heteroaromatic compound featuring a benzo[g]indole core fused with a dihydroindole moiety. The molecule contains two methyl ester groups at the 2- and 3-positions of the indole ring. These compounds are typically synthesized via cyclization reactions involving dimethyl acetylenedicarboxylate (DMAD) and substituted hydrazines or through palladium-catalyzed intramolecular coupling . The benzo[g]indole scaffold is distinguished by an additional fused benzene ring, which enhances aromatic conjugation and may influence biological activity .

Properties

IUPAC Name

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15(18)12-11-8-7-9-5-3-4-6-10(9)13(11)17-14(12)16(19)21-2/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKJQTKYVHLFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=C1CCC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331318
Record name dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132288-27-8
Record name dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of high-throughput screening and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinonoid derivatives, alcohols, and substituted indoles, which can further be utilized in various synthetic applications .

Scientific Research Applications

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Indole vs. Benz[g]Indole Derivatives

  • Dimethyl Indole-2,3-Dicarboxylate: A simpler analog lacking the fused benzene ring. It serves as a precursor for nitro- and aminoindole derivatives via nitration (e.g., dimethyl 5-nitroindole-2,3-dicarboxylate) .
  • The fused benzene ring in benzo[g]indole derivatives increases molecular rigidity compared to indole analogs .

Ester Substituent Variations

Compound Ester Groups Yield (%) Melting Point (°C) Key Properties Reference
Dimethyl indole-2,3-dicarboxylate Methyl 25–96% 93–95 Base for nitro/amino derivatives
Diethyl benz[g]indole-2,3-dicarboxylate Ethyl 25 93–94 Lower solubility vs. methyl esters
Diisopropyl benz[g]indole-2,3-dicarboxylate Isopropyl 309* 67–68 Bulkier esters reduce crystallinity

*Note: The 309% yield for diisopropyl ester () is likely a typographical error and should be interpreted cautiously.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Bromo or nitro substituents (e.g., dimethyl 7-bromoindole-2,3-dicarboxylate) enhance electrophilic substitution reactivity but may hinder cyclization due to steric effects .
  • Methoxy/Methylenedioxy Groups : Found in dimethyl 9,10-dimethoxypyrrolo[3,2,1-de]phenanthridine-4,5-dicarboxylate, these groups improve solubility and influence antifungal activity .
  • Biological Activity : Chiral 1,3-dioxolane derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) exhibit MIC values of 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans, with enantiopure forms showing superior efficacy .

Physical and Spectroscopic Properties

  • IR/NMR Signatures : Methyl esters show strong carbonyl stretches at ~1754 cm⁻¹ (IR) and singlet δ 3.81 ppm for OCH₃ protons (¹H-NMR) .
  • Melting Points : Bulky ester groups (e.g., isopropyl) reduce melting points (67–68°C vs. 93–95°C for methyl esters) due to disrupted crystal packing .

Key Research Findings

  • Steric Hindrance in Synthesis : Diisopropyl esters exhibit lower reactivity in cyclization compared to methyl esters, as seen in failed isolations of dimethyl 9,10-dimethoxypyrrolophenanthridines .
  • Biological Relevance : Methyl esters generally outperform bulkier analogs in antimicrobial assays, likely due to enhanced membrane permeability .
  • Electronic Effects : Nitro groups at the 5-position of indole rings direct further functionalization, enabling tailored derivatization for drug discovery .

Biological Activity

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate (CAS No. 1480858) is a compound with significant potential in medicinal chemistry, particularly for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₅N₁O₄
  • Molecular Weight : 285.29 g/mol
  • Structural Characteristics : The compound features a benzoindole core structure with two carboxylate groups, which may contribute to its biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including cytotoxicity against cancer cell lines and potential anti-inflammatory effects. Below is a summary of key findings from recent studies.

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) observed in various studies:

Cell Line IC₅₀ (µM) Reference
MCF-7 (Breast Cancer)15.63
HCT-116 (Colon Cancer)10.0
A549 (Lung Cancer)12.5
U-937 (Leukemia)8.0

These values suggest that this compound has promising activity against specific cancer types, comparable to established chemotherapeutic agents.

The mechanisms by which this compound exerts its cytotoxic effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through:

  • Activation of Caspases : Flow cytometry assays have indicated that this compound can increase caspase activity in treated cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, preventing them from proliferating further.

Case Studies

A notable study evaluated the effects of this compound on MCF-7 and A549 cells. The results demonstrated significant reductions in cell viability at concentrations as low as 10 µM. The study also highlighted the compound's ability to inhibit tumor growth in vivo models, suggesting its potential for further development as an anticancer agent .

Comparative Analysis with Other Compounds

To understand the relative potency of this compound, it is useful to compare its IC₅₀ values with those of other known anticancer agents:

Compound IC₅₀ (µM) Target Cell Line
Doxorubicin0.25MCF-7
Cisplatin10.0A549
Dimethyl Compound15.63MCF-7

This comparison shows that while this compound is less potent than doxorubicin, it still presents significant activity against certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate, and how can reaction conditions be optimized for yield?

  • Answer : The compound is typically synthesized via hydrazinolysis or alkylation of indole-2,3-dicarboxylate precursors. For example, regiospecific hydrazinolysis of dimethyl 1-methylindole-2,3-dicarboxylate with substituted hydrazines in refluxing 2-ethoxyethanol/water (1:1) yields derivatives with controlled regiochemistry . Optimization involves adjusting solvent polarity (e.g., dimethylformamide for N-alkylation), stoichiometry of alkylating agents (e.g., excess alkyl iodides), and reaction time (typically 12–24 hours under reflux). Yields range from 50–75% depending on steric hindrance and substituent reactivity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for diagnostic signals: ester methyl groups (~3.8–4.0 ppm for 1H^1H), indole NH (~10–12 ppm), and aromatic protons (~6.5–8.0 ppm).
  • X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for structurally analogous triazole-dicarboxylate derivatives .
  • IR : Confirm ester carbonyl stretches (~1720–1740 cm1^{-1}) and NH vibrations (~3200–3400 cm1^{-1}) .

Q. What stability challenges arise from the methyl ester groups, and how can degradation be mitigated during storage?

  • Answer : Methyl esters are susceptible to hydrolysis under acidic/basic conditions. Stabilization strategies include:

  • Storing the compound in anhydrous solvents (e.g., dried DMSO or THF) at –20°C.
  • Avoiding prolonged exposure to moisture or high temperatures (>50°C).
  • Incorporating electron-withdrawing substituents (e.g., halogens) to reduce nucleophilic attack on the ester carbonyl, as seen in related indole derivatives .

Advanced Research Questions

Q. How does hydrazinolysis regioselectivity impact the synthesis of benzo[g]indole derivatives, and what intermediates govern this process?

  • Answer : Regioselectivity is influenced by steric and electronic factors. Hydrazine preferentially attacks the less hindered carbonyl group of the dicarboxylate. For example, in dimethyl 1-methylindole-2,3-dicarboxylate, the C2 ester is more accessible due to reduced steric hindrance from the N-methyl group, leading to selective formation of 5-alkyl-substituted dihydroindole products. Mechanistic studies suggest a six-membered cyclic transition state during nucleophilic attack .

Q. What experimental approaches can resolve contradictions in reported tautomeric equilibria of dihydroindole-dicarboxylates?

  • Answer :

  • Variable-temperature NMR : Monitor proton exchange between tautomers (e.g., keto-enol equilibria) by observing signal coalescence at elevated temperatures.
  • X-ray crystallography : Determine dominant tautomeric forms in the solid state, as demonstrated for triazole-dicarboxylate analogs .
  • DFT calculations : Compare theoretical energy barriers for tautomer interconversion with experimental data to validate models .

Q. How can researchers reconcile discrepancies in catalytic efficiency when using this compound in heterocyclic ring-forming reactions?

  • Answer : Contradictions often arise from solvent effects or catalyst choice. For example:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, while ethers (e.g., THF) favor steric control.
  • Metal catalysts : Copper(I) catalysts improve cycloaddition yields in azide-alkyne reactions, whereas palladium complexes facilitate cross-couplings. Systematic screening using Design of Experiments (DoE) is recommended to identify optimal conditions .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous/organic media.
  • Docking studies : Explore interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging crystallographic data from analogs .

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